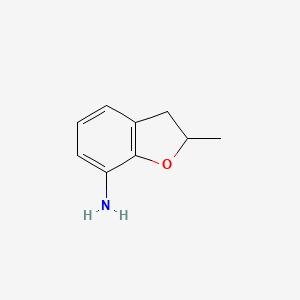

2-Methyl-2,3-dihydrobenzofuran-7-amine

描述

属性

IUPAC Name |

2-methyl-2,3-dihydro-1-benzofuran-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-4,6H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJZUEHEOHJEJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

2-Methyl-2,3-dihydrobenzofuran-7-amine can be synthesized through various methods:

Reaction of 2-methyl-4-methoxybenzofuran with ammonia: This method involves the reaction of 2-methyl-4-methoxybenzofuran with ammonia to produce this compound.

Reaction of O-benzidine with 2,3-dihydrofuran: Another method involves the reaction of O-benzidine with 2,3-dihydrofuran to generate this compound.

化学反应分析

2-Methyl-2,3-dihydrobenzofuran-7-amine undergoes various types of chemical reactions:

Acylation Reactions: The compound can participate in acylation reactions due to the presence of the amine group.

Condensation Reactions: It can also undergo condensation reactions, forming new compounds.

Common reagents used in these reactions include acyl chlorides for acylation and aldehydes or ketones for condensation reactions. The major products formed depend on the specific reagents and conditions used.

科学研究应用

Chemistry

- Intermediate in Organic Synthesis: The compound is utilized as an intermediate in the synthesis of various organic compounds due to its unique structural properties.

Biology and Medicine

- Antibacterial Properties: Research indicates that 2-methyl-2,3-dihydrobenzofuran-7-amine exhibits significant antimicrobial activity against various bacterial strains .

- Neuroprotective Effects: Studies have shown that this compound may have neuroprotective properties, making it a candidate for further exploration in treating neurological disorders .

Pharmacological Applications

- Potential Anti-tumor Activity: The compound has been investigated for its potential anti-tumor properties, contributing to ongoing research in cancer therapeutics .

- Poly(ADP-ribose) polymerase Inhibition: Derivatives of this compound have been evaluated for their ability to inhibit poly(ADP-ribose) polymerase, which is crucial in DNA repair mechanisms .

Neuropathic Pain Model

In a study involving spinal nerve ligation and paclitaxel-induced neuropathy models in rats, this compound demonstrated significant analgesic effects. This suggests its potential use in pain management therapies .

Antimicrobial Activity

A series of experiments were conducted to assess the antibacterial efficacy of this compound against various pathogens. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria .

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Synthesis Intermediate | Utilized in various organic syntheses |

| Biology | Antibacterial Activity | Significant antimicrobial effects observed |

| Pharmacology | Neuroprotective Effects | Potential application in neurological disorders |

| Pharmacology | Anti-tumor Activity | Investigated for cancer treatment |

| Pharmacology | PARP Inhibition | Effective inhibitors identified |

作用机制

The mechanism of action of 2-Methyl-2,3-dihydrobenzofuran-7-amine involves its interaction with specific molecular targets and pathways. This interaction can lead to various pharmacological effects, including antimicrobial and anticancer activities .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations: Methyl and Dimethyl Derivatives

2,2-Dimethyl-2,3-dihydrobenzofuran-7-amine (CAS 68298-46-4)

- Molecular Formula: C₁₀H₁₃NO.

- Molecular Weight : 163.22 g/mol .

- Key Differences : An additional methyl group at position 2 increases hydrophobicity and molecular weight compared to the target compound. This substitution may enhance thermal stability but reduce solubility in polar solvents .

2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-amine (CAS 95579-84-3)

Positional Isomers: Amine Group Variations

2-Methyl-2,3-dihydrobenzofuran-5-amine (CAS 26210-77-5)

Fluorinated Derivatives

(R)-1-(3,3-Difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine (CAS 1097797-38-0)

- Comparison: Fluorination increases molecular weight (C₁₀H₁₁F₂NO) and alters dipole moments compared to the non-fluorinated target compound .

Bioactivity and Functional Comparisons

Insecticidal Activity

- Thiazol-2-amine Derivatives : Compounds like 4-(7-methoxy-2,2-dimethyl-dihydrobenzofuran-5-yl)-N-(aryl)thiazol-2-amine exhibit insecticidal activity against Aphis fabae (95.12% at 500 mg/L for compound 7a) .

- Role of Substituents : Methoxy and methyl groups at specific positions enhance bioactivity, suggesting that the 7-amine group in the target compound could be optimized for similar applications .

生物活性

2-Methyl-2,3-dihydrobenzofuran-7-amine is a benzofuran derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its pharmacological potential. Research indicates that compounds in this class exhibit a range of biological activities, including anti-tumor, antibacterial, and neuroactive effects.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure consists of a fused benzene and furan ring with an amine functional group, which is critical for its biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C9H11NO |

| Molecular Weight | Approximately 163.19 g/mol |

| Structural Features | Benzofuran core with an amine group |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways:

- Neurotransmitter Modulation : It has been shown to stimulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are crucial for mood regulation and pain perception.

- Receptor Agonism : The compound acts as a selective agonist for cannabinoid receptor type 2 (CB2), which is involved in modulating inflammation and pain responses. Studies indicate that it can reverse neuropathic pain in animal models without affecting motor function .

- Enzyme Interaction : It interacts with various enzymes and proteins, influencing cell signaling pathways and gene expression.

Biological Activities

Research has documented several key biological activities associated with this compound:

- Antitumor Activity : The compound exhibits potential anti-cancer properties by inducing apoptosis in tumor cells.

- Antibacterial Effects : It demonstrates significant antimicrobial activity against various bacterial strains.

- Neuroprotective Properties : The ability to modulate neurotransmitter levels suggests potential applications in treating neurodegenerative diseases.

Case Studies

- Neuropathic Pain Model :

-

Anticancer Research :

- A series of experiments demonstrated that benzofuran derivatives could inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.

Pharmacokinetics

The pharmacokinetic profile of this compound shows promising bioavailability and metabolic stability. Studies indicate that modifications to its structure can enhance these properties, making it a candidate for further drug development.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl-2,3-dihydrobenzofuran-7-amine, and how can intermediates be structurally validated?

- Answer: The compound is typically synthesized via hydrogenation of its nitro precursor (e.g., 7-nitro-2-methyl-2,3-dihydrobenzofuran) using palladium/carbon catalysts under hydrogen atmosphere . Intermediate validation involves crystallography (X-ray diffraction) and spectroscopic methods (NMR, IR). For example, the crystal structure of the nitro precursor was resolved to confirm regiochemistry and stereochemical integrity before reduction to the amine . LC-MS can monitor reaction progress, with isotopic labeling (e.g., ¹³C) aiding in tracking intermediates .

Q. How is X-ray crystallography employed to confirm the molecular structure of derivatives of this compound?

- Answer: Single-crystal X-ray diffraction is critical for resolving bond lengths, angles, and packing arrangements. For instance, derivatives like N-substituted amino alcohols were crystallized using vapor diffusion methods, with data refined via molecular replacement (e.g., using PDB models) . Software tools like PyMOL and the Dali server aid in structural alignment and validation .

Q. What analytical techniques are recommended for detecting and quantifying this compound in complex mixtures?

- Answer: Liquid chromatography-mass spectrometry (LC-MS) is preferred due to its sensitivity. Isotopic labeling (e.g., ¹³C) can distinguish target compounds from background noise, as demonstrated in studies tracking shunt metabolites like (2Z,4E)-2-methyl-2,4-hexadienedioic acid . UV/Vis spectroscopy (e.g., at 280 nm) complements quantification in purified samples .

Advanced Research Questions

Q. How can contradictory data on precursor incorporation in biosynthetic pathways (e.g., 6-MSA not integrating into patulin) be resolved experimentally?

- Answer: Contradictions may arise due to compartmentalized biosynthesis or enzymatic specificity. Hypotheses can be tested via:

- Isotopic tracing: Monitoring ¹³C-labeled precursors to identify shunt products.

- Genomic analysis: Identifying gene clusters responsible for pathway regulation.

- Subcellular fractionation: Isolating organelles to verify localized enzyme activity .

Q. What strategies optimize the regioselectivity of this compound derivatives during N-substitution reactions?

- Answer: Regioselectivity is influenced by:

- Catalyst choice: Anhydrous potassium carbonate promotes epoxy ether formation in reactions with epichlorohydrin .

- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the amine site.

- Steric effects: Bulky substituents on amines (e.g., piperazines) direct reactions to less hindered positions .

Q. How can computational tools predict the biological activity or stability of this compound analogs?

- Answer: Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock) models interactions with target proteins (e.g., α-adrenergic receptors), while MD simulations assess stability in physiological environments . Structural homologs from databases (e.g., PDB) guide analog design .

Q. What experimental controls are critical when analyzing isotopic incorporation rates in metabolic studies involving this compound?

- Answer: Controls must include:

- Unlabeled controls: Baseline MS signals for natural isotope abundance.

- Time-course sampling: Ensures labeling reflects biosynthesis kinetics, not degradation.

- Chemical quenching: Halts enzymatic activity to prevent post-harvest modifications .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental yields in hydrogenation reactions of nitro precursors?

- Answer: Low yields may result from:

- Catalyst deactivation: Palladium/carbon catalysts require pre-reduction to remove surface oxides.

- Byproduct formation: Nitroso intermediates can dimerize; LC-MS monitors side reactions .

- Solvent effects: Protic solvents (e.g., ethanol) improve hydrogen availability but may protonate amines, reducing solubility .

Methodological Tables

Table 1: Key Synthetic Intermediates and Analytical Signatures

Table 2: Computational Tools for Structural Analysis

| Tool | Application | Example Use Case |

|---|---|---|

| PyMOL | 3D structure visualization | Aligning homologs for docking |

| Dali Server | Structural similarity search | Identifying conserved active sites |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。